

# spectroscopic data for 4-Phenylphenyl triflate (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Phenylphenyl triflate

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Phenylphenyl Triflate**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **4-Phenylphenyl triflate** (CAS No: 17763-78-9), a key intermediate in modern synthetic chemistry.<sup>[1]</sup> As a versatile aryl triflate, it serves as a robust coupling partner in numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. The triflate moiety is an excellent leaving group, rendering the molecule significantly more reactive than the corresponding aryl halides.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This document outlines the principles and expected outcomes for the characterization of **4-Phenylphenyl triflate** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to form a self-validating system for researchers, scientists, and professionals in drug development.

## Molecular Structure and Spectroscopic Overview

**4-Phenylphenyl triflate**, systematically named [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, consists of a biphenyl core where one phenyl ring is substituted with a trifluoromethanesulfonate (triflate) group at the 4-position. This structure presents distinct

regions for spectroscopic analysis: the two electronically coupled aromatic rings and the highly fluorinated sulfonate ester group.

Caption: Molecular structure of **4-Phenylphenyl triflate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **4-Phenylphenyl triflate**. A combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR provides a complete picture of the molecule.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The biphenyl system gives rise to a complex but predictable set of signals. The protons on the phenyl ring (unsubstituted) will appear as a distinct multiplet, while the protons on the triflate-substituted ring will appear as two distinct doublets due to the para-substitution pattern.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.65	d	2H	Protons ortho to the phenyl group
~ 7.50	t	2H	Protons meta to the phenyl group
~ 7.42	t	1H	Proton para to the phenyl group
~ 7.35	d	2H	Protons ortho to the triflate group
~ 7.25	d	2H	Protons meta to the triflate group

Note: Predicted values based on typical shifts for biphenyl and aryl triflate systems. Actual shifts may vary based on solvent and concentration.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the electron-withdrawing triflate group significantly influences the chemical shifts of the attached aromatic ring.

Chemical Shift ( $\delta$ , ppm)	Assignment	Key Feature
~ 149.5	C-OTf	Deshielded by oxygen
~ 140-145	Quaternary carbons of the biphenyl linkage	
~ 129.5	Aromatic CH	
~ 128.8	Aromatic CH	
~ 127.5	Aromatic CH	
~ 122.0	Aromatic CH	
~ 118.7	CF <sub>3</sub>	Quartet (q), $^1\text{JCF} \approx 320$ Hz

Note: Predicted values based on analogous structures.[\[5\]](#)[\[6\]](#)

[\[7\]](#)

## <sup>19</sup>F NMR Spectroscopy

<sup>19</sup>F NMR is a crucial and straightforward technique for confirming the integrity of the triflate group. A single sharp signal is expected.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ -73 to -75	-OSO <sub>2</sub> CF <sub>3</sub>

Note: Referenced to an external standard, typically CFCI<sub>3</sub>.[\[2\]](#)[\[8\]](#)

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **4-Phenylphenyl triflate** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[9\]](#)

- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- **$^{19}\text{F}$  NMR Acquisition:** Acquire the spectrum using a standard fluorine pulse program. This is usually a quick experiment requiring a small number of scans.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and 77.16 ppm for  $^{13}\text{C}$  NMR).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The triflate group has several strong, characteristic absorption bands that make it easily identifiable.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~ 1420	Strong	Asymmetric S=O stretch
~ 1250	Strong	Symmetric S=O stretch
~ 1210	Very Strong	C-F stretch
~ 1140	Strong	S-O-C stretch
~ 3100-3000	Medium-Weak	Aromatic C-H stretch
~ 1600, 1480	Medium	Aromatic C=C stretch

Note: These are characteristic ranges for aryl triflates.[\[2\]](#)[\[10\]](#)

## Experimental Protocol: IR Data Acquisition (ATR)

- **Sample Preparation:** Place a small amount of the solid **4-Phenylphenyl triflate** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Scan:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

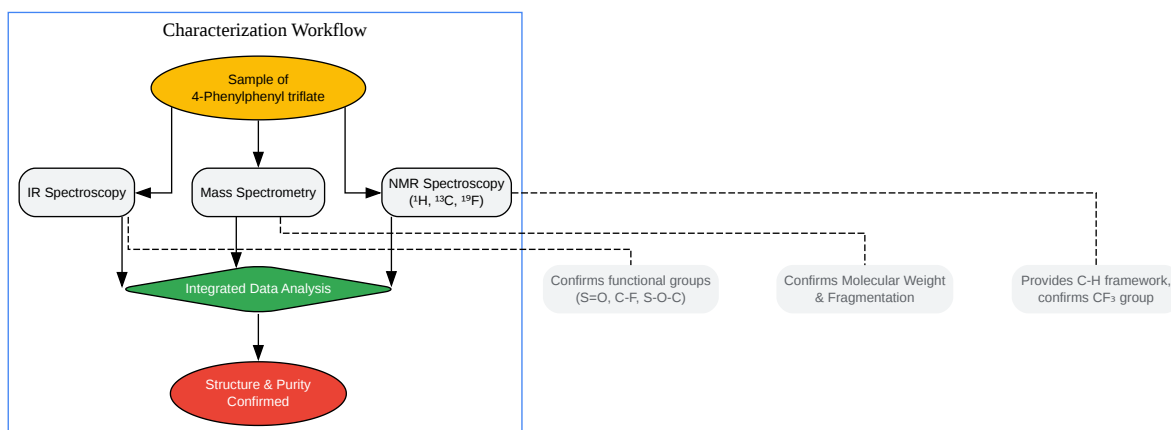
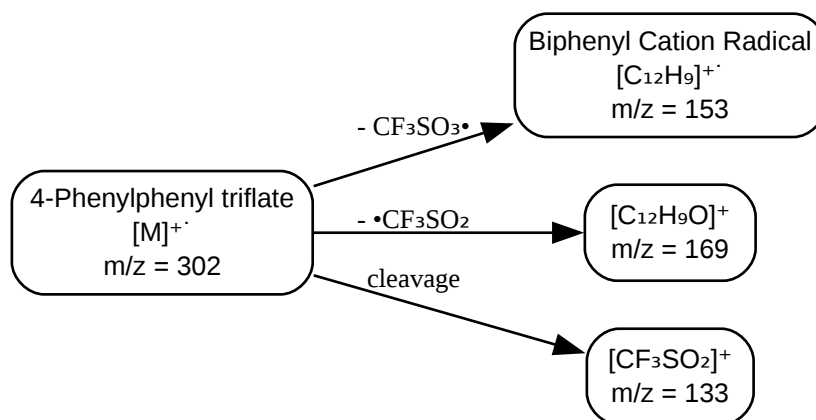
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For **4-Phenylphenyl triflate** ( $C_{13}H_9F_3O_3S$ ), the exact mass is 302.0224 Da.

m/z (Daltons)	Proposed Fragment	Formula
302	$[M]^+$	$[C_{13}H_9F_3O_3S]^+$
169	$[M - SO_2CF_3]^+$	$[C_{12}H_9O]^+$
154	$[Biphenyl]^+$	$[C_{12}H_{10}]^+$
133	$[CF_3SO_2]^+$	$[CF_3O_2S]^+$
69	$[CF_3]^+$	$[CF_3]^+$

Note: Fragmentation depends  
on the ionization method used  
(e.g., EI, ESI).[\[11\]](#)[\[12\]](#)

## Plausible Fragmentation Pathway (Electron Ionization)



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)